molecular formula C20H19N5O2 B11000215 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11000215
M. Wt: 361.4 g/mol
InChI Key: SGNSFVCPVOKIQO-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

  • Formation of the Indole Derivative: : The initial step often involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

  • Introduction of the Methoxyethyl Group: : The next step involves the introduction of the 2-methoxyethyl group to the indole ring. This can be done through alkylation reactions using appropriate alkyl halides in the presence of a base.

  • Synthesis of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

  • Coupling of the Indole and Pyrazole Derivatives: : The indole and pyrazole derivatives are then coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

  • Formation of the Carboxamide Group: : Finally, the carboxamide group is introduced through the reaction of the coupled product with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can undergo various substitution reactions, especially at the pyridine ring. Electrophilic substitution can be facilitated using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole and pyrazole rings.

    Reduction: Amino derivatives of the carboxamide group.

    Substitution: Halogenated or sulfonated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, although further research is needed to confirm these activities.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methoxyethyl)-1H-indol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
  • N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
  • N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the methoxyethyl group and the combination of the indole, pyrazole, and pyridine rings

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-27-11-10-25-9-7-15-16(5-2-6-19(15)25)22-20(26)18-12-17(23-24-18)14-4-3-8-21-13-14/h2-9,12-13H,10-11H2,1H3,(H,22,26)(H,23,24)

InChI Key

SGNSFVCPVOKIQO-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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